molecular formula C11H21NOS B13340427 1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol

1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol

Katalognummer: B13340427
Molekulargewicht: 215.36 g/mol
InChI-Schlüssel: VSHIMNHTLMSRPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an ethyl group, a thietan-3-ylamino group, and a hydroxyl group

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Attachment of the Thietan-3-ylamino Group: This step involves the reaction of the cyclohexane derivative with thietan-3-ylamine under specific conditions to form the desired amino group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thietan-3-ylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol Derivatives: Compounds like 1-ethylcyclohexanol share similar structural features but differ in their functional groups.

    Thietan-3-ylamino Compounds: These compounds have the thietan-3-ylamino group but may differ in the rest of the molecular structure.

    Ethyl-Substituted Cyclohexanes: These compounds have an ethyl group attached to the cyclohexane ring but lack the amino and hydroxyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C11H21NOS

Molekulargewicht

215.36 g/mol

IUPAC-Name

1-ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H21NOS/c1-2-11(13)5-3-9(4-6-11)12-10-7-14-8-10/h9-10,12-13H,2-8H2,1H3

InChI-Schlüssel

VSHIMNHTLMSRPS-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCC(CC1)NC2CSC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.